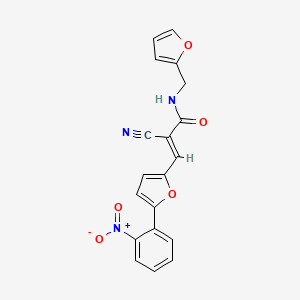

(E)-2-cyano-N-(furan-2-ylmethyl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-2-cyano-N-(furan-2-ylmethyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O5/c20-11-13(19(23)21-12-15-4-3-9-26-15)10-14-7-8-18(27-14)16-5-1-2-6-17(16)22(24)25/h1-10H,12H2,(H,21,23)/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKPQDRDOCZCHH-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C(=O)NCC3=CC=CO3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NCC3=CC=CO3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-cyano-N-(furan-2-ylmethyl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data and case studies.

Chemical Structure

The compound's structure is characterized by:

- A cyano group attached to an acrylamide backbone.

- Two furan rings , which are known for their diverse biological activities.

- A nitrophenyl substituent , which may enhance its biological interactions.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of furan derivatives. For instance, various substituted furan compounds have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some furan derivatives are as follows:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 1 | Escherichia coli | 64 |

| 2 | Staphylococcus aureus | 32 |

| 3 | Proteus vulgaris | 16 |

These findings suggest that this compound may exhibit similar antimicrobial properties due to its structural components .

Anticancer Activity

Furan derivatives have also been investigated for their anticancer potential. Research indicates that certain furan-based compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, a study on related furan compounds demonstrated IC50 values ranging from 1.55 μM to higher concentrations against various cancer cell lines .

The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. The presence of the nitrophenyl group in this compound could enhance its efficacy by facilitating interactions with cellular targets.

Enzyme Inhibition

The compound may act as an enzyme inhibitor, a characteristic shared by many furan derivatives. Enzyme inhibition can occur through competitive or non-competitive mechanisms, where the compound binds to the active site or allosteric sites of target enzymes. This interaction can prevent substrate binding and subsequent reactions, leading to altered cellular functions .

Case Studies

- Antibacterial Efficacy : A study evaluating various furan derivatives found that compounds with similar structures to this compound exhibited significant antibacterial activity against E. coli and S. aureus, suggesting potential applications in treating bacterial infections .

- Anticancer Properties : Another investigation into furan-based acrylamides revealed their ability to inhibit cancer cell growth through apoptosis induction, with some compounds showing promising results in vitro against breast and lung cancer cell lines .

Comparison with Similar Compounds

Key Observations:

In contrast, DM490 and DM497 lack this group but retain activity through aromatic interactions .

Aromatic Systems :

- The 5-(2-nitrophenyl)furan-2-yl group in the target compound aligns with enhanced antibacterial activity in analogous hydrazide derivatives .

- Replacing furan with thiophene (DM497) shifts activity toward CaV2.2 channel inhibition, highlighting heterocycle-dependent mechanisms .

Substituent Effects on Activity: N-Methylation (DM490) reduces antinociceptive efficacy compared to DM497, suggesting steric or electronic interference at the α7 nAChR . Chloro or bromo substituents on furan (Compounds 33, 34) improve cytotoxicity, whereas nitro groups (target compound) may prioritize antibacterial over cytotoxic effects .

Q & A

Q. Characterization Methods :

Q. Table 1: Representative Synthesis Conditions

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Microwave | 55 W, DMF, 30 min | 86–98% | |

| Conventional | Reflux, THF, 12 h | 67–84% |

Basic: How is crystallographic analysis performed to resolve the compound’s structure?

Answer:

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is standard:

Q. Key Metrics :

- R-factors : ≤ 0.05 for high-quality refinements.

- Hydrogen bonding : Intermolecular interactions (e.g., N–H···O) stabilize the crystal lattice .

Advanced: How do structural modifications influence biological activity in acrylamide derivatives?

Answer:

Structure-activity relationship (SAR) studies focus on:

Q. Table 2: Biological Activity of Analogous Compounds

| Compound Modification | Target | IC (μM) | Reference |

|---|---|---|---|

| 5-(2-Nitrophenyl)furan-2-yl | S. aureus Sortase A | 4.2 | |

| Trifluoromethylphenyl | Dengue NS2B/NS3 protease | 1.8 |

Advanced: How can enantioselective biotransformation be achieved for this compound?

Answer:

Fungal-mediated ene-reduction introduces chirality:

- Microbial strains : Penicillium citrinum and Aspergillus sydowii reduce the α,β-unsaturated acrylamide to (R)-2-cyano-3-(furan-2-yl)propanamide with 39–99% enantiomeric excess (e.e.) .

- Optimization : Protic solvents (e.g., methanol) stabilize intermediates and suppress ketenimine tautomerization .

Advanced: What computational methods resolve electronic and stereochemical properties?

Answer:

- TD-DFT calculations : Predict electronic circular dichroism (ECD) spectra to assign absolute configurations (e.g., (R)-enantiomer dominance) .

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., Zika NS2B/NS3 protease) .

Advanced: How are contradictions in synthetic yields or regioselectivity addressed?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.